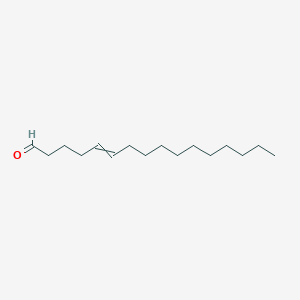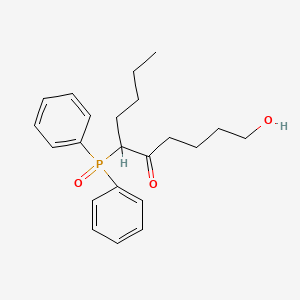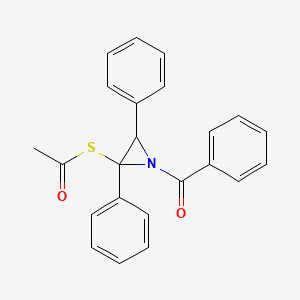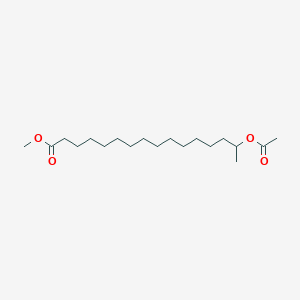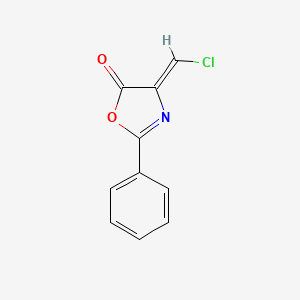
Phenyl(1-propyl-1H-2-benzothiopyran-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl(1-propyl-1H-2-benzothiopyran-1-yl)methanone is an organic compound with the molecular formula C19H18OS.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(1-propyl-1H-2-benzothiopyran-1-yl)methanone typically involves the reaction of 1-propyl-1H-2-benzothiopyran with benzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Phenyl(1-propyl-1H-2-benzothiopyran-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzothiopyran derivatives.
Scientific Research Applications
Phenyl(1-propyl-1H-2-benzothiopyran-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Phenyl(1-propyl-1H-2-benzothiopyran-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-2-(1-propyl-1H-benzimidazol-2-ylsulfanyl)ethanone
- 2-(Benzothiazol-2-ylsulfanyl)-1-phenylethanone
- 1-Phenyl-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)ethanone
Uniqueness
Phenyl(1-propyl-1H-2-benzothiopyran-1-yl)methanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzothiopyran ring system is particularly notable for its potential antimicrobial activity, setting it apart from other similar compounds .
Properties
CAS No. |
89805-87-8 |
|---|---|
Molecular Formula |
C19H18OS |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
phenyl-(1-propylisothiochromen-1-yl)methanone |
InChI |
InChI=1S/C19H18OS/c1-2-13-19(18(20)16-9-4-3-5-10-16)17-11-7-6-8-15(17)12-14-21-19/h3-12,14H,2,13H2,1H3 |
InChI Key |
WMXSNJMTXCAURV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(C2=CC=CC=C2C=CS1)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


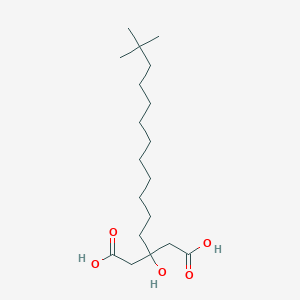
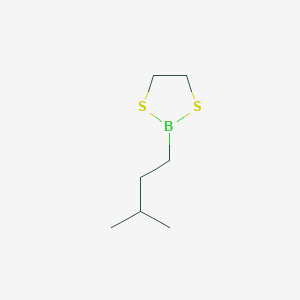

![1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B14384932.png)

![2-[(2,6-Dimethylocta-2,6-dien-4-yl)disulfanyl]-1,3-benzothiazole](/img/structure/B14384957.png)
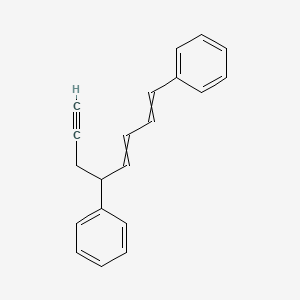
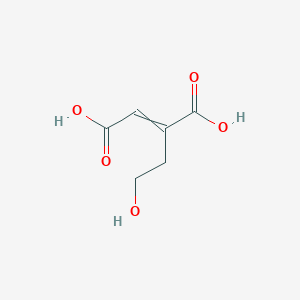
![N-[2-(2,5-Dimethoxyphenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14384972.png)
